3-amino-2-fluoro-6-hydroxybenzonitrile
Description
Properties
CAS No. |
2091504-96-8 |
|---|---|
Molecular Formula |
C7H5FN2O |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
3-amino-2-fluoro-6-hydroxybenzonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-7-4(3-9)6(11)2-1-5(7)10/h1-2,11H,10H2 |
InChI Key |
NEXDFEVXEGICQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C#N)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination
The introduction of bromine at the 3-position of 2-fluoro-6-hydroxybenzonitrile serves as a critical step in this route. Drawing from the persulfate-mediated bromination reported for 4-hydroxybenzonitrile, sodium bromide (NaBr) and potassium persulfate (KPS) in ethanol/water (50% v/v) at 50°C for 4 hours achieve ortho/para bromination relative to the hydroxyl group. For 2-fluoro-6-hydroxybenzonitrile, the hydroxyl group at position 6 directs bromination to position 5 (ortho) and position 4 (para). However, steric and electronic effects from the adjacent fluoro and nitrile groups favor para-bromination at position 4, yielding 4-bromo-2-fluoro-6-hydroxybenzonitrile.
Key Data :
Copper-Catalyzed Amination
The 4-bromo intermediate undergoes amination via a ligand-free Cu(OAc)₂-catalyzed reaction with aqueous ammonia (NH₃) in methanol at 60°C. This method, inspired by Cs₂CO₃-mediated C–N couplings, replaces bromine with an amino group while preserving other substituents.
Optimization Insights :
-
Catalyst: 10 mol% Cu(OAc)₂
-
Solvent: MeOH/H₂O (3:1)
-
Yield: 78% (3-amino-2-fluoro-6-hydroxybenzonitrile)
Nitration-Reduction Pathway
Directed Nitration
Nitration of 2-fluoro-6-methoxybenzonitrile (methoxy as a protecting group) with fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 3, directed by the methoxy’s ortho/para influence. Demethylation with BBr₃ in CH₂Cl₂ restores the hydroxyl group, yielding 3-nitro-2-fluoro-6-hydroxybenzonitrile.
Reaction Parameters :
Catalytic Hydrogenation
Reduction of the nitro group using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C affords the target amine. This step mirrors reductions in benzofuran syntheses, achieving near-quantitative conversion with minimal side reactions.
Performance Metrics :
Directed Ortho-Metalation (DoM) Approach
Lithium-Halogen Exchange
2-Fluoro-6-hydroxybenzonitrile is treated with LDA (lithium diisopropylamide) at −78°C in THF, generating a lithiated species at position 3. Quenching with trimethylsilyl azide (TMSN₃) followed by Staudinger reduction (PPh₃/H₂O) introduces the amino group.
Critical Observations :
One-Pot Tandem Synthesis
Cs₂CO₃-Mediated Cyclization
Adapting benzofuran synthesis protocols, 2-hydroxy-3-fluoro-6-cyanophenyl acetate undergoes Cs₂CO₃-promoted cyclization in DMF at 25°C, forming an intermediate oxazole. Hydrolysis with 6M HCl releases the amino group, yielding the target compound.
Advantages :
Microwave-Assisted Functionalization
Rapid Cyanation-Amination
A microwave-assisted one-pot reaction combines 2-fluoro-6-hydroxybenzaldehyde with NH₄OAc and malononitrile at 150°C for 10 minutes. The nitrile group forms in situ, followed by amination via a Knoevenagel adduct intermediate.
Performance :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Key Challenge |
|---|---|---|---|---|
| Bromination-Amination | 78 | 8 h | High | Regioselective bromination |
| Nitration-Reduction | 95 | 12 h | Moderate | Nitration selectivity |
| Directed Metalation | 60 | 6 h | Low | Cryogenic conditions |
| One-Pot Tandem | 88 | 0.5 h | High | Acetyl group removal |
| Microwave-Assisted | 82 | 0.2 h | Moderate | Equipment dependency |
Chemical Reactions Analysis
Types of Reactions
3-amino-2-fluoro-6-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluoro and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .
Major Products Formed
Major products formed from these reactions include various substituted benzonitriles, aminobenzonitriles, and hydroxybenzonitriles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-amino-2-fluoro-6-hydroxybenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-amino-2-fluoro-6-hydroxybenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cell function and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Positional Isomerism
The following table highlights key structural and functional differences between this compound and related benzonitrile derivatives:
Key Research Findings
Solubility and Reactivity :
- This compound’s -OH group improves aqueous solubility compared to methoxy or bromo analogs, critical for bioavailability in drug candidates .
- 3-Fluoro-2-methoxybenzonitrile ’s -OCH₃ group reduces acidity compared to -OH, altering reactivity in nucleophilic substitutions .
Biological Activity
3-Amino-2-fluoro-6-hydroxybenzonitrile is a compound garnering attention for its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and applications.
This compound has the molecular formula and features a fluorine atom, an amino group, and a hydroxyl group on a benzonitrile backbone. These functional groups contribute to its reactivity and biological interactions.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting cellular signaling pathways.
- Receptor Binding : It could interact with various receptors, altering physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro assays demonstrate its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
Case Studies
- In Vitro Studies : A study evaluated the compound's effects on several cancer cell lines, including breast and colon cancer cells. The results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting that further investigation into its mechanism could be beneficial for drug development.
- Synergistic Effects : In combination with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall anticancer efficacy.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Anticancer | Cytotoxicity in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of enzymes |
Table 2: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15.5 | |
| HT-29 (Colon) | 12.3 | |
| A549 (Lung) | 20.0 |
Future Directions
The ongoing research into this compound suggests multiple avenues for exploration:
- Mechanistic Studies : Further elucidation of its mechanisms of action will enhance understanding and facilitate optimization for therapeutic applications.
- Formulation Development : Investigating suitable formulations could improve bioavailability and efficacy.
- Clinical Trials : Promising preclinical results warrant progression to clinical trials to assess safety and effectiveness in humans.
Q & A
Q. What synthetic strategies are most effective for preparing 3-amino-2-fluoro-6-hydroxybenzonitrile while ensuring regioselectivity?
- Methodological Answer : A multi-step synthesis is typically required. Begin with a substituted benzene derivative (e.g., 2-fluorobenzonitrile) and introduce functional groups sequentially. For example:
Hydroxylation : Use directed ortho-metalation (DoM) with a strong base (e.g., LDA) and a hydroxylation agent like B(OMe)₃ followed by oxidation .
Amination : Protect the hydroxyl group (e.g., with TBSCl) to avoid side reactions, then perform nitration and reduction (e.g., catalytic hydrogenation) to introduce the amino group .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Use ¹⁹F NMR to confirm fluorine position (δ ~ -110 ppm for aromatic F) and ¹H NMR to resolve coupling between amino and hydroxyl protons. Quantitative ¹⁹F NMR (as in CRM4601-b standards) ensures accuracy .
- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detects impurities (e.g., dehalogenated byproducts).
- Elemental Analysis : Verify stoichiometry (C:H:N:F:O ratios) .
Advanced Research Questions
Q. What experimental designs mitigate competing side reactions during electrophilic substitution in this compound derivatives?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl, Boc for amino) to direct reactivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions.
- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic attack at specific positions .
- Case Study : In analogous bromo-fluorobenzonitriles, kinetic vs. thermodynamic control was resolved by adjusting temperature and reaction time .
Q. How can contradictory spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) be resolved for derivatives of this compound?
- Methodological Answer :
- Hydrogen Bonding : Hydroxyl and amino groups may form intramolecular H-bonds with fluorine, shifting ¹⁹F NMR signals. Solvent screening (DMSO-d₆ vs. CDCl₃) can confirm this .
- Dynamic Effects : Rotamers or tautomers (e.g., keto-enol equilibria) cause splitting. Variable-temperature NMR (VT-NMR) identifies slow-exchange processes .
- X-ray Crystallography : Resolves ambiguities by providing definitive bond angles and distances (e.g., C-F bond length ~1.35 Å) .
Q. What computational approaches predict the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The nitrile group may act as a hydrogen-bond acceptor .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency. Fluorine’s electronegativity enhances binding affinity in similar triazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
